7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(DIFLUOROMETHYL)-N~3~-(3,4-DIMETHOXYPHENETHYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a difluoromethyl group, a dimethoxyphenethyl group, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-N~3~-(3,4-DIMETHOXYPHENETHYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield the desired product . The regioselectivity of this reaction can be influenced by the choice of solvent, with trifluoroacetic acid favoring the formation of 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
7-(DIFLUOROMETHYL)-N~3~-(3,4-DIMETHOXYPHENETHYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-(DIFLUOROMETHYL)-N~3~-(3,4-DIMETHOXYPHENETHYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-N~3~-(3,4-DIMETHOXYPHENETHYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.
Other pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but have different substituents, leading to varied reactivity and applications.
Uniqueness
The uniqueness of 7-(DIFLUOROMETHYL)-N~3~-(3,4-DIMETHOXYPHENETHYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its difluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C19H20F2N4O3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H20F2N4O3/c1-11-8-14(17(20)21)25-18(24-11)13(10-23-25)19(26)22-7-6-12-4-5-15(27-2)16(9-12)28-3/h4-5,8-10,17H,6-7H2,1-3H3,(H,22,26) |
InChI Key |
MLZRZNMTUKCZHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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